molecular formula C8H11N3O B13081020 4-Cyclobutoxypyrimidin-5-amine

4-Cyclobutoxypyrimidin-5-amine

Cat. No.: B13081020
M. Wt: 165.19 g/mol
InChI Key: IJZVFNHCSIDBHT-UHFFFAOYSA-N
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Description

4-Cyclobutoxypyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclobutoxy group at the 4-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxypyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyclobutoxy-2,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as this compound derivatives with altered oxidation states.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Cyclobutoxypyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Cyclobutoxypyrimidine: Similar structure but lacks the amino group at the 5-position.

    5-Aminopyrimidine: Similar structure but lacks the cyclobutoxy group at the 4-position.

    4-Cyclopropoxypyrimidin-5-amine: Similar structure with a cyclopropoxy group instead of a cyclobutoxy group.

Uniqueness: 4-Cyclobutoxypyrimidin-5-amine is unique due to the presence of both the cyclobutoxy group and the amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a versatile and valuable compound in research and industry.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-cyclobutyloxypyrimidin-5-amine

InChI

InChI=1S/C8H11N3O/c9-7-4-10-5-11-8(7)12-6-2-1-3-6/h4-6H,1-3,9H2

InChI Key

IJZVFNHCSIDBHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=NC=C2N

Origin of Product

United States

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